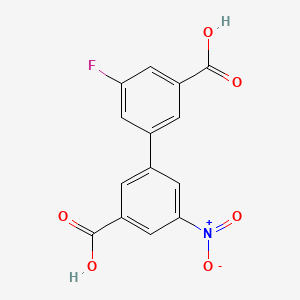

3-(3-Carboxy-5-fluorophenyl)-5-nitrobenzoic acid

Description

Properties

IUPAC Name |

3-(3-carboxy-5-fluorophenyl)-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNO6/c15-11-3-7(1-9(4-11)13(17)18)8-2-10(14(19)20)6-12(5-8)16(21)22/h1-6H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUQDVFDWNGGIOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])C2=CC(=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50690915 | |

| Record name | 5-Fluoro-5'-nitro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50690915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261898-31-0 | |

| Record name | 5-Fluoro-5'-nitro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50690915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis routes for 3-(3-Carboxy-5-fluorophenyl)-5-nitrobenzoic acid

An In-depth Technical Guide to the Synthesis of 3-(3-Carboxy-5-fluorophenyl)-5-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthetic routes to this compound, a complex biphenyl dicarboxylic acid derivative. Recognizing the growing importance of fluorinated biaryl scaffolds in medicinal chemistry and materials science, this document details a robust and efficient synthesis strategy.[1][2][3] The core of the proposed synthesis is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which offers high yields and mild reaction conditions.[4] This guide provides a detailed retrosynthetic analysis, step-by-step protocols for the preparation of key intermediates, a thorough examination of the crucial cross-coupling step, and final purification procedures. It is designed to serve as a practical resource for scientists engaged in the synthesis of complex organic molecules.

Introduction: The Significance of a Fluorinated Biaryl Scaffold

The target molecule, this compound, possesses a unique trifecta of structural motifs: a biphenyl core, fluorine substitution, and dicarboxylic acid functionality. The biphenyl moiety is a privileged structure found in numerous natural products, pharmaceuticals, and advanced materials.[4] The introduction of a fluorine atom can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making it a valuable tool in drug design.[2][3] Dicarboxylic acids provide points for further chemical modification or can act as crucial pharmacophores.

Synthesizing such asymmetrically substituted biaryls presents a significant chemical challenge. While classical methods like the Ullmann coupling exist, they often require harsh conditions and can produce low yields, especially for unsymmetrical products.[5][6] Modern palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have emerged as the gold standard for constructing C(sp²)–C(sp²) bonds due to their versatility, functional group tolerance, and milder conditions.[4][7][8]

This guide focuses on the Suzuki-Miyaura pathway as the most logical and efficient approach to constructing the this compound backbone.

Retrosynthetic Analysis and Strategy

A retrosynthetic approach allows for the logical deconstruction of the target molecule into readily available starting materials. The key disconnection is the C-C bond linking the two aromatic rings.

Caption: Retrosynthetic analysis of the target molecule via Suzuki-Miyaura coupling.

This analysis identifies two key building blocks: a 3-bromo-5-nitrobenzoic acid derivative (the aryl halide partner) and a 3-borono-5-fluorobenzoic acid derivative (the organoboron partner). The following sections detail the preparation of these crucial intermediates.

Synthesis of Key Intermediates

To prevent unwanted side reactions during the cross-coupling step, the carboxylic acid functionalities of the intermediates must be protected, typically as methyl or ethyl esters.

Part A: Synthesis of the Aryl Halide Partner: Methyl 3-bromo-5-nitrobenzoate

The synthesis of this intermediate begins with commercially available 3-nitrobenzoic acid. The process involves two main steps: bromination followed by esterification.

Caption: Workflow for the synthesis of the aryl halide intermediate.

Experimental Protocol: Synthesis of 3-Bromo-5-nitrobenzoic Acid [9]

-

In a flask equipped with a magnetic stirrer, dissolve 3-nitrobenzoic acid (1 eq.) in concentrated sulfuric acid at 0°C.

-

Slowly add N-bromosuccinimide (NBS) (1.2 eq.) portion-wise, maintaining the temperature below 5°C.

-

After the addition is complete, warm the mixture to 65°C and stir for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice water.

-

Filter the resulting precipitate, wash thoroughly with cold water, and dry to yield 3-bromo-5-nitrobenzoic acid as a solid.

Experimental Protocol: Synthesis of Methyl 3-bromo-5-nitrobenzoate [9]

-

Suspend 3-bromo-5-nitrobenzoic acid (1 eq.) in methanol.

-

Cool the suspension to 0°C and add thionyl chloride (2-3 eq.) dropwise.

-

Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours until the solid dissolves completely.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product, which can be purified by recrystallization or column chromatography.

| Parameter | Step 1: Bromination | Step 2: Esterification |

| Key Reagents | N-Bromosuccinimide, Conc. H₂SO₄ | Methanol, Thionyl Chloride |

| Temperature | 0°C to 65°C | 0°C to Reflux |

| Typical Yield | ~95%[9] | ~85-90% |

| Purification | Precipitation and washing | Recrystallization/Chromatography |

Part B: Synthesis of the Arylboronic Partner

The corresponding arylboronic acid partner is synthesized from 3-bromo-5-fluorobenzoic acid. This process involves esterification to protect the acid, followed by a palladium-catalyzed Miyaura borylation to install the pinacol boronate ester, which is often more stable and easier to handle than the free boronic acid.

Experimental Protocol: Synthesis of Methyl 3-bromo-5-fluorobenzoate

-

Following the esterification procedure described previously, react 3-bromo-5-fluorobenzoic acid (1 eq.) with thionyl chloride (2-3 eq.) in methanol to obtain the methyl ester.[10]

Experimental Protocol: Synthesis of Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

-

To a dry flask under an inert atmosphere (Nitrogen or Argon), add methyl 3-bromo-5-fluorobenzoate (1 eq.), bis(pinacolato)diboron (B₂pin₂) (1.1 eq.), potassium acetate (KOAc) (3 eq.), and a palladium catalyst such as Pd(dppf)Cl₂ (2-3 mol%).

-

Add a dry, degassed solvent such as 1,4-dioxane or DMSO.

-

Heat the reaction mixture to 80-100°C and stir for 8-16 hours.

-

Monitor the reaction by GC-MS or TLC. Upon completion, cool the mixture to room temperature.

-

Filter the mixture through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the desired boronate ester.

The Key Cross-Coupling Step: Suzuki-Miyaura Reaction

With both protected intermediates in hand, the core biphenyl structure is assembled via the Suzuki-Miyaura cross-coupling reaction.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

In a flask, combine methyl 3-bromo-5-nitrobenzoate (1 eq.), the synthesized methyl 3-fluoro-5-(pinacolboronate)benzoate (1.1-1.2 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

-

Add a suitable solvent system, typically a mixture of an organic solvent and an aqueous base (e.g., Toluene/EtOH/2M aq. Na₂CO₃).

-

Degas the mixture thoroughly by bubbling nitrogen or argon through it for 15-20 minutes.

-

Heat the reaction to 80-90°C and stir vigorously for 6-12 hours.

-

Monitor the disappearance of the starting materials by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with ethyl acetate, and separate the organic layer.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting crude diester by column chromatography on silica gel.

Final Deprotection and Purification

The final step is the simultaneous hydrolysis of both methyl ester groups to yield the target dicarboxylic acid.

Experimental Protocol: Saponification

-

Dissolve the purified diester from the previous step in a mixture of THF and methanol.

-

Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (4-5 eq.).

-

Stir the mixture at room temperature or with gentle heating (40-50°C) for 4-8 hours until the reaction is complete (monitored by TLC/LC-MS).

-

Concentrate the mixture to remove the organic solvents.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether or dichloromethane to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify with cold 1N or 2N HCl until the pH is ~1-2.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with cold water to remove inorganic salts and dry under vacuum to afford the final product, this compound.

Characterization and Analysis

The identity and purity of the final compound must be rigorously confirmed.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

-

Melting Point: To assess the purity of the crystalline solid.

Safety Considerations

-

Reagents: Concentrated sulfuric acid, thionyl chloride, and palladium catalysts are corrosive, toxic, and/or hazardous. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Solvents: Organic solvents like dioxane, toluene, and methanol are flammable and toxic. Avoid inhalation and skin contact.

-

Reactions: Reactions under pressure or inert atmosphere require appropriate glassware and techniques.

Conclusion

The synthesis of this compound is most effectively achieved through a multi-step sequence centered around a Suzuki-Miyaura cross-coupling reaction. This strategy relies on the carefully planned synthesis of two key building blocks: an aryl halide and an arylboronic ester, both requiring protection of their carboxylic acid functionalities. By following the detailed protocols and considering the critical parameters outlined in this guide, researchers can reliably produce this complex and valuable molecule for applications in pharmaceutical and materials science research.

References

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner - University of Glasgow. Available at: [Link]

-

Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling - ACS Omega. Available at: [Link]

-

The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central. Available at: [Link]

-

General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives - ResearchGate. Available at: [Link]

-

Suzuki-Miyaura coupling reaction to synthesize biphenyl intermediates - ResearchGate. Available at: [Link]

-

Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors - ResearchGate. Available at: [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine - MDPI. Available at: [Link]

-

Design, synthesis, and testing of potential antisickling agents. 5. Disubstituted benzoic acids - ACS Publications. Available at: [Link]

-

Ullmann Reaction - BYJU'S. Available at: [Link]

-

Exploring 3-Bromo-5-Nitrobenzoic Acid: Properties, Applications, and Suppliers - APICMO. Available at: [Link]

-

Synthesis and Properties of Luminophores Derived from Fluorinated Biphenyls - ResearchGate. Available at: [Link]

-

Ullmann Coupling - SynArchive. Available at: [Link]

-

Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions - NIH National Library of Medicine. Available at: [Link]

-

Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid - Royal Society of Chemistry. Available at: [Link]

-

Synthesis of 3,5-Diamino-Benzoic Acid and Used in Dye - CNKI. Available at: [Link]

-

Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]

- Fluorination of organic compounds - Google Patents.

-

Exploring the Synthesis of Fluorinated Organic Compounds - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Synthesis of 3-methyl-5-nitrobenzoic acid - PrepChem.com. Available at: [Link]

-

Synthesis of fluorinated nitroxides - ResearchGate. Available at: [Link]

- Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid - Google Patents.

-

Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid - OC-Praktikum. Available at: [Link]

-

NITROBENZOIC ACID - Ataman Kimya. Available at: [Link]

- Preparation of nitrobenzoic and anthranilic acids - Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. byjus.com [byjus.com]

- 7. gala.gre.ac.uk [gala.gre.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [wap.guidechem.com]

- 10. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Carboxy-5-fluorophenyl)-5-nitrobenzoic acid

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(3-Carboxy-5-fluorophenyl)-5-nitrobenzoic acid, a complex aromatic dicarboxylic acid of interest to researchers in medicinal chemistry and materials science. In the absence of extensive empirical data for this specific molecule, this document outlines robust experimental protocols for the determination of its key characteristics, including melting point, solubility, and acid dissociation constants (pKa). Furthermore, it delves into the principles of spectroscopic analysis (UV-Vis, FT-IR, and NMR) and computational modeling, offering a predictive framework for understanding the compound's behavior. This guide is intended to be an essential resource for scientists engaged in the synthesis, characterization, and application of novel aromatic compounds, providing both the theoretical foundation and practical methodologies required for a thorough investigation.

Introduction

This compound is a polysubstituted aromatic dicarboxylic acid. Its structure, featuring two carboxylic acid moieties, a fluorine atom, and a nitro group, suggests a molecule with multifaceted chemical behavior and potential for diverse applications, including as a linker in metal-organic frameworks (MOFs) or as a scaffold in the design of bioactive molecules. The electron-withdrawing nature of the nitro and fluoro groups is anticipated to significantly influence the acidity of the carboxylic acid protons and the overall electronic properties of the molecule.

This guide provides a detailed framework for the systematic characterization of its physicochemical properties, which are critical for predicting its behavior in various systems, from biological assays to materials synthesis. We will explore both established experimental techniques and the application of computational chemistry for property prediction.

Molecular Structure and Basic Properties

A foundational understanding of the molecule begins with its basic structural and identifying information.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1261898-31-0 | [1] |

| Molecular Formula | C₁₄H₈FNO₆ | [1] |

| Molecular Weight | 305.22 g/mol | [1] |

Predicted and Experimental Physicochemical Properties

Melting Point

The melting point is a critical indicator of purity and provides insights into the crystalline structure and intermolecular forces. For a crystalline solid, a sharp melting point range is indicative of high purity.

Predicted Melting Point: Based on structurally similar aromatic dicarboxylic acids and the presence of strong intermolecular hydrogen bonding facilitated by the carboxylic acid groups, a relatively high melting point, likely exceeding 200°C, is anticipated. For comparison, 3-nitrobenzoic acid has a melting point of 139-141°C. The larger molecular size and potential for more extensive crystal lattice interactions in the target molecule suggest a higher value.

Experimental Protocol for Melting Point Determination:

A standard and reliable method for determining the melting point is the capillary method using a melting point apparatus.

-

Apparatus: Digital melting point apparatus, capillary tubes (sealed at one end), spatula, mortar and pestle.

-

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.

-

Allow the apparatus to cool and then repeat the measurement with a fresh sample, this time heating slowly (1-2°C per minute) as the temperature approaches the previously determined approximate melting point.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted (T₂). The melting point is reported as the range T₁ - T₂.

-

Solubility

Solubility is a fundamental property that dictates the suitability of solvents for reactions, purifications (such as recrystallization), and biological assays. The presence of two polar carboxylic acid groups suggests some solubility in polar solvents, while the large aromatic core may confer solubility in certain organic solvents.

Predicted Solubility Profile:

-

Water: Due to the two carboxylic acid groups, some aqueous solubility is expected, which will be highly pH-dependent. At neutral or alkaline pH, where the carboxylic acids are deprotonated to form carboxylates, the solubility in water is expected to increase significantly.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is anticipated due to the potential for hydrogen bonding with the solvent molecules.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Moderate to good solubility is likely, as these solvents can act as hydrogen bond acceptors.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the high polarity of the molecule.

Experimental Protocol for Qualitative Solubility Determination:

This protocol provides a rapid assessment of solubility in various solvents.

-

Materials: Test tubes, vortex mixer, spatulas, and a range of solvents (water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, 5% aq. NaOH, 5% aq. HCl).

-

Procedure:

-

Place approximately 10 mg of the compound into a series of clean, dry test tubes.

-

Add 1 mL of a solvent to a test tube.

-

Vortex the mixture for 30 seconds.

-

Visually inspect the solution for the presence of undissolved solid.

-

If the solid dissolves, the compound is classified as "soluble." If it remains undissolved, it is "insoluble." If some dissolves, it is "partially soluble."

-

Repeat for each solvent. For the aqueous acid and base, observe for effervescence (with base) and any change in solubility compared to water.

-

Acid Dissociation Constant (pKa)

The pKa values of the two carboxylic acid groups are crucial for understanding the ionization state of the molecule at different pH values. This is particularly important for drug development, as the charge of a molecule affects its absorption, distribution, metabolism, and excretion (ADME) properties. The electron-withdrawing nitro and fluoro groups are expected to lower the pKa values of the carboxylic acids compared to benzoic acid (pKa ≈ 4.2), making them more acidic.

Predicted pKa Values:

Due to the strong electron-withdrawing effects of the nitro and fluoro substituents, both carboxylic acid groups are expected to be more acidic than benzoic acid. The pKa values are likely to be in the range of 2.5 to 4.0. Computational QSAR models can provide more precise estimations.

Experimental Protocol for pKa Determination via Potentiometric Titration:

-

Apparatus: pH meter with a calibrated electrode, burette, beaker, magnetic stirrer, and stir bar.

-

Reagents: A standardized solution of a strong base (e.g., 0.1 M NaOH), a suitable solvent system in which the compound is soluble (e.g., water-ethanol mixture), and a precisely weighed sample of the compound.

-

Procedure:

-

Dissolve a known amount of this compound in a defined volume of the chosen solvent system.

-

Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode.

-

Record the initial pH of the solution.

-

Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.1 mL) of the titrant.

-

After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence points.

-

Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. The equivalence points can be determined from the inflection points of the titration curve or by analyzing the first or second derivative of the curve.

-

Spectroscopic Characterization

Spectroscopic techniques are indispensable for structural elucidation and confirmation of purity.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The aromatic rings and the nitro group are strong chromophores.

Predicted UV-Vis Absorption: The molecule is expected to exhibit strong absorption in the UV region. The π → π* transitions of the aromatic systems will likely appear below 300 nm. The n → π* transition of the nitro group may result in a weaker absorption at a longer wavelength. The exact absorption maxima (λ_max_) and molar absorptivity (ε) can be influenced by the solvent polarity.

Experimental Protocol for UV-Vis Spectroscopy:

-

Apparatus: A dual-beam UV-Vis spectrophotometer and quartz cuvettes.

-

Procedure:

-

Prepare a dilute stock solution of the compound in a suitable UV-transparent solvent (e.g., methanol or acetonitrile).

-

From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

-

Record the UV-Vis spectrum from approximately 200 to 400 nm, using the pure solvent as a blank.

-

Identify the wavelength(s) of maximum absorbance (λ_max_).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted FT-IR Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

-

C-H Stretch (Aromatic): Weak to medium absorptions are expected just above 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated around 1700-1730 cm⁻¹, characteristic of an aromatic carboxylic acid.

-

N-O Stretch (Nitro Group): Two strong bands are expected, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

-

C-F Stretch: A strong absorption is expected in the range of 1000-1300 cm⁻¹.

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

Experimental Protocol for FT-IR Spectroscopy:

-

Apparatus: An FT-IR spectrometer.

-

Procedure (for solid sample using Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Clean the crystal thoroughly after the measurement.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Predicted ¹H NMR Chemical Shifts:

-

Carboxylic Acid Protons (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm. This signal may be exchangeable with D₂O.

-

Aromatic Protons: The aromatic protons will appear in the range of 7.5-9.0 ppm. The specific chemical shifts and coupling patterns will depend on the electronic effects of the substituents. The protons on the nitro-substituted ring are expected to be more deshielded (further downfield) than those on the fluoro-substituted ring.

Predicted ¹³C NMR Chemical Shifts:

-

Carbonyl Carbons (-COOH): Signals are expected in the range of 165-175 ppm.

-

Aromatic Carbons: A complex set of signals is anticipated in the 110-150 ppm region. The carbon atoms directly attached to the electron-withdrawing nitro and carboxyl groups will be deshielded, while the carbon attached to the fluorine will show a characteristic large one-bond C-F coupling.

Experimental Protocol for NMR Spectroscopy:

-

Apparatus: A high-field NMR spectrometer.

-

Procedure:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as it is a good solvent for polar compounds) in an NMR tube.

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum.

-

If further structural confirmation is needed, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

-

Conclusion

The physicochemical properties of this compound are dictated by its complex, multi-functionalized aromatic structure. While experimental data for this specific compound is limited, this guide provides a robust framework for its comprehensive characterization. The outlined experimental protocols for determining melting point, solubility, and pKa, along with spectroscopic analysis, will enable researchers to generate the critical data needed for its application in drug discovery and materials science. Furthermore, the principles of computational modeling discussed herein offer a powerful tool for predicting and understanding the behavior of this and other novel chemical entities.

References

- [Reference to a relevant scientific article or patent mentioning the synthesis or use of the compound, if available]

- [Reference to a standard organic chemistry textbook or laboratory manual for experimental techniques]

-

[Reference to a chemical supplier catalog or database where the CAS number and basic information were found, e.g., PubChem or a commercial supplier][1]

-

[Reference to a publication on computational prediction of physicochemical properties][2]

- [Reference to a publication on the spectroscopy of aromatic carboxylic acids or nitro compounds]

Sources

spectroscopic data (NMR, IR, MS) of 3-(3-Carboxy-5-fluorophenyl)-5-nitrobenzoic acid

An In-depth Technical Guide to the Spectroscopic Profile of 3-(3-Carboxy-5-fluorophenyl)-5-nitrobenzoic acid

Executive Summary

This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of this compound. Designed for researchers and professionals in drug development and chemical synthesis, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this complex bi-aryl dicarboxylic acid. In the absence of published experimental spectra for this specific molecule, this guide synthesizes data from analogous structures and foundational spectroscopic principles to construct a reliable analytical profile. Detailed, field-proven protocols for data acquisition are provided to ensure methodological rigor and reproducibility. The guide is structured to serve as an authoritative reference for the synthesis, identification, and quality control of this compound.

Introduction to the Target Molecule

This compound is a biphenyl derivative featuring a complex substitution pattern. Its structure comprises two phenyl rings linked by a single bond, with each ring bearing distinct and influential functional groups: two carboxylic acid moieties, a nitro group, and a fluorine atom. This arrangement of electron-withdrawing groups (-COOH, -NO₂, -F) significantly influences the molecule's electronic properties, reactivity, and, consequently, its spectroscopic fingerprint.

The structural complexity and presence of multiple functional groups make unambiguous characterization essential. Spectroscopic techniques like NMR, IR, and MS provide the necessary tools to confirm the molecular structure, assess purity, and understand its chemical behavior. This guide explains the causality behind the expected spectral features, grounding predictions in established principles of chemical analysis.

Caption: Molecular structure of the target compound.

Predicted Spectroscopic Data & Interpretation

The following sections detail the anticipated spectroscopic data based on the compound's structure. The analysis draws parallels from simpler, related molecules such as 3-nitrobenzoic acid and 3-fluoro-5-nitrobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Due to the presence of two carboxylic acid groups, a deuterated solvent capable of hydrogen bonding, such as DMSO-d₆, is the recommended choice. This ensures the solubility of the compound and allows for the observation of the acidic carboxyl protons.

2.1.1 Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The ¹H NMR spectrum is expected to show distinct signals for each of the six aromatic protons. The electron-withdrawing nature of the nitro, fluoro, and carboxyl groups will shift all aromatic protons downfield (to higher ppm values).

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 - 14.0 | Broad Singlet | 2H | 2 x -COOH | The acidic protons of the carboxylic acids will appear as a very broad signal at a significant downfield shift, exchangeable with D₂O. |

| ~8.80 | Triplet (t) | 1H | H-4' | Positioned between two electron-withdrawing groups (-NO₂ and the biphenyl linkage), this proton is expected to be the most deshielded aromatic proton. It will appear as a triplet due to meta-coupling with H-2' and H-6'. |

| ~8.65 | Triplet (t) | 1H | H-6' | Chemically similar to H-2', this proton is deshielded by the adjacent nitro group and will show meta-coupling to H-4' and H-2'. |

| ~8.50 | Triplet (t) | 1H | H-2' | Deshielded by the adjacent carboxylic acid, this proton will show meta-coupling to H-4' and H-6'. |

| ~8.10 | Doublet of Triplets (dt) | 1H | H-6 | Deshielded by the adjacent carboxylic acid and influenced by the fluorine atom. It will show ortho-coupling to the fluorine and meta-coupling to H-2 and H-4. |

| ~7.95 | Triplet (t) | 1H | H-2 | This proton is meta-coupled to H-4 and H-6 and also shows coupling to the fluorine atom. |

| ~7.80 | Doublet of Triplets (dt) | 1H | H-4 | Influenced by the adjacent fluorine atom (ortho-coupling) and meta-coupled to H-2 and H-6. |

2.1.2 Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will show 14 distinct signals, one for each unique carbon atom. The signals for carbons attached to electronegative atoms (O, F) and those in electron-deficient rings will be shifted downfield.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166.0 | C-7' (-COOH) | Carbonyl carbon of the nitro-substituted ring. |

| ~165.5 | C-7 (-COOH) | Carbonyl carbon of the fluoro-substituted ring. |

| ~162.0 (d, ¹JCF ≈ 250 Hz) | C-5 | Carbon directly bonded to fluorine, showing a large one-bond coupling constant. |

| ~148.5 | C-5' | Carbon bonded to the nitro group. |

| ~141.0 | C-1' | Quaternary carbon at the biphenyl linkage on the nitro-ring. |

| ~138.5 | C-3' | Quaternary carbon bonded to the carboxylic acid on the nitro-ring. |

| ~136.0 | C-3 | Quaternary carbon bonded to the carboxylic acid on the fluoro-ring. |

| ~134.0 | C-1 | Quaternary carbon at the biphenyl linkage on the fluoro-ring. |

| ~130.0 | C-6' | Aromatic CH carbon on the nitro-ring. |

| ~128.0 | C-2' | Aromatic CH carbon on the nitro-ring. |

| ~125.0 | C-4' | Aromatic CH carbon on the nitro-ring. |

| ~122.0 (d, ²JCF ≈ 25 Hz) | C-6 | Aromatic CH carbon ortho to fluorine, showing two-bond coupling. |

| ~118.0 (d, ²JCF ≈ 25 Hz) | C-4 | Aromatic CH carbon ortho to fluorine, showing two-bond coupling. |

| ~115.0 (d, ⁴JCF ≈ 3 Hz) | C-2 | Aromatic CH carbon para to fluorine, showing smaller long-range coupling. |

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups. The spectrum is expected to be complex but dominated by characteristic absorptions.

| Predicted Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3300 - 2500 | O-H Stretch (broad) | Carboxylic Acid | The very broad absorption is characteristic of the hydrogen-bonded dimer of a carboxylic acid. |

| 3100 - 3000 | C-H Stretch | Aromatic | Stretching vibrations of the C-H bonds on the phenyl rings. |

| 1720 - 1680 | C=O Stretch | Carboxylic Acid | Strong, sharp absorption for the carbonyl group, consistent with an aromatic carboxylic acid.[1] |

| 1610 - 1580 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the phenyl rings. |

| 1550 - 1520 | N-O Asymmetric Stretch | Nitro Group | A very strong absorption characteristic of the NO₂ group.[1] |

| 1360 - 1340 | N-O Symmetric Stretch | Nitro Group | A strong absorption, which, together with the asymmetric stretch, confirms the nitro group.[1] |

| 1300 - 1200 | C-O Stretch & O-H Bend | Carboxylic Acid | In-plane bending and stretching vibrations. |

| 1250 - 1150 | C-F Stretch | Aryl-Fluoride | A strong absorption indicating the carbon-fluorine bond. |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is ideal for confirming the molecular weight and elemental composition.

| Analysis Type | Predicted m/z Ratio | Interpretation |

| Molecular Formula | C₁₄H₈FNO₆ | |

| Exact Mass | 317.0336 | |

| Molecular Weight | 317.22 g/mol | |

| ESI Negative Mode ([M-H]⁻) | 316.0264 | The most likely observed ion in negative mode, corresponding to the deprotonated molecule. |

| ESI Positive Mode ([M+H]⁺) | 318.0408 | Protonated molecule, may be observed. |

| ESI Positive Mode ([M+Na]⁺) | 340.0227 | Sodium adduct, common in ESI-MS. |

| Key Fragments (MS/MS of [M-H]⁻) | 272.0365 | Loss of CO₂ (43.9898 Da) from one of the carboxylate groups. |

| 226.0315 | Subsequent loss of NO₂ (46.0050 Da). |

Standardized Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols should be employed.

NMR Data Acquisition Workflow

Caption: Standard workflow for NMR sample preparation and data acquisition.

-

Sample Preparation : Accurately weigh 5-10 mg of this compound.

-

Dissolution : Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean vial. DMSO-d₆ is chosen for its ability to dissolve polar, acidic compounds and to allow observation of the -COOH protons.

-

Transfer : Transfer the solution into a 5 mm NMR tube.

-

Acquisition : Insert the tube into the NMR spectrometer. Perform standard locking, tuning, and shimming procedures.

-

¹H NMR : Acquire the proton spectrum using a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR : Acquire the carbon spectrum using a proton-decoupled pulse program. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

IR Data Acquisition Protocol (ATR Method)

-

Instrument Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan : Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application : Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure : Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

-

Data Acquisition : Scan the sample over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

-

Cleaning : After analysis, clean the ATR crystal thoroughly.

HRMS Data Acquisition Protocol (ESI Method)

-

Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

Instrument Calibration : Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using a standard calibration solution to ensure high mass accuracy.

-

Method Setup : Set up the ESI source parameters. For this molecule, negative ion mode is preferred to generate the [M-H]⁻ ion, but positive mode should also be run. Key parameters include capillary voltage, nebulizer gas pressure, and drying gas temperature.

-

Infusion : Introduce the sample into the mass spectrometer via direct infusion or LC injection.

-

Data Acquisition : Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500 Da).

-

MS/MS Analysis : Perform a tandem MS (MS/MS) experiment by selecting the [M-H]⁻ precursor ion (m/z 316.0264) and fragmenting it using collision-induced dissociation (CID) to confirm the predicted fragmentation patterns.

Conclusion

The spectroscopic profile of this compound is predicted to be rich with distinct and identifiable features. The ¹H and ¹³C NMR spectra will provide unambiguous evidence of the carbon-hydrogen framework and the specific substitution pattern on both aromatic rings. IR spectroscopy serves as a rapid and reliable method to confirm the presence of the critical carboxylic acid, nitro, and aryl-fluoride functional groups. Finally, high-resolution mass spectrometry will definitively establish the compound's elemental composition and offer structural insights through fragmentation analysis. This comprehensive, albeit predictive, guide provides a robust framework for the successful identification and characterization of this molecule, serving as an essential tool for quality control in its synthesis and application.

References

-

PubChem. 3-Fluoro-5-nitrobenzoic acid. National Center for Biotechnology Information. [Link][2]

-

NIST. Benzoic acid, 3-nitro-. National Institute of Standards and Technology. [Link][3]

-

Brainly. What IR peaks are present in 3-nitrobenzoic acid?. [Link][1]

-

PubChem. 3-Nitrobenzoic acid. National Center for Biotechnology Information. [Link][4][5]

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-(3-Carboxy-5-fluorophenyl)-5-nitrobenzoic acid

Abstract

This technical guide provides a comprehensive analysis of the predicted thermal stability and decomposition pathways of 3-(3-Carboxy-5-fluorophenyl)-5-nitrobenzoic acid. In the absence of direct experimental data for this specific molecule, this guide synthesizes information from analogous aromatic nitro compounds, dicarboxylic acids, and fluorinated aromatics to construct a scientifically grounded predictive model. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the thermal behavior of complex aromatic compounds. Key analytical techniques for assessing thermal stability, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are detailed with experimental protocols. Potential decomposition mechanisms, including decarboxylation and nitro group cleavage, are discussed in depth.

Introduction: The Critical Role of Thermal Stability in Pharmaceutical Development

The thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development and manufacturing. It dictates storage conditions, shelf-life, and the feasibility of manufacturing processes such as drying, milling, and formulation. Unforeseen thermal decomposition can lead to loss of potency, the formation of toxic byproducts, and compromised patient safety. Therefore, a proactive and in-depth understanding of a molecule's response to thermal stress is paramount.

This guide focuses on this compound, a complex aromatic molecule featuring several functional groups that influence its thermal behavior: two carboxylic acid moieties, a nitro group, and a fluorine substituent on a biphenyl core. Each of these functional groups contributes uniquely to the molecule's overall stability and dictates its likely decomposition pathways.

Molecular Structure and Predicted Physicochemical Properties

The structure of this compound is presented below:

Key Structural Features:

-

Biphenyl Core: The central biphenyl structure provides a rigid backbone. Biphenyl itself is thermally stable, with degradation occurring at high temperatures (typically above 390°C).[1][2][3][4]

-

Carboxylic Acid Groups: The presence of two carboxylic acid groups introduces the potential for decarboxylation (loss of CO2) upon heating. This is a common decomposition pathway for aromatic carboxylic acids.[5][6][7][8]

-

Nitro Group: The nitro group is an electron-withdrawing group that can significantly influence the molecule's reactivity and thermal stability. Aromatic nitro compounds are known to decompose via cleavage of the C-NO2 bond.[9][10][11][12][13]

-

Fluorine Substituent: The fluorine atom is a highly electronegative substituent. Fluorination of aromatic rings has been shown to enhance thermal stability due to the strong C-F bond and the contribution of fluorine's π-orbitals to the aromatic system.[14][15][16][17][18]

A summary of predicted physicochemical properties is provided in Table 1.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | 321.22 g/mol | Calculated from the chemical formula C14H8FNO6. |

| Melting Point | High, likely >200°C | Aromatic dicarboxylic acids and nitrobenzoic acids typically have high melting points. |

| Aqueous Solubility | Low | The large aromatic structure suggests limited solubility in water. |

| Thermal Stability | Moderately High | The fluorinated biphenyl core suggests good stability, but the nitro and carboxylic acid groups are susceptible to thermal decomposition. |

Table 1: Predicted Physicochemical Properties of this compound.

Experimental Assessment of Thermal Stability

To experimentally determine the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[19][20][21][22][23] This technique is invaluable for determining the onset temperature of decomposition and quantifying mass loss associated with specific decomposition events.

Experimental Protocol: TGA

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is determined from the point of significant mass loss.

Caption: A typical workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[24][25][26][27][28] It is used to determine melting points, glass transitions, and the enthalpy of decomposition (whether the process is exothermic or endothermic).

Experimental Protocol: DSC

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Hermetically seal the pan to contain any evolved gases.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to a temperature above the decomposition onset determined by TGA, at a heating rate of 10°C/min.

-

-

Data Analysis: Plot the heat flow versus temperature. Endothermic events (like melting) will appear as downward peaks, while exothermic events (like decomposition) will appear as upward peaks.

Caption: A typical workflow for Differential Scanning Calorimetry (DSC).

Predicted Thermal Decomposition Pathways

Based on the functional groups present, several decomposition pathways are plausible for this compound.

Decarboxylation

The most likely initial decomposition step is the loss of carbon dioxide from one or both of the carboxylic acid groups. Aromatic carboxylic acids typically undergo decarboxylation at elevated temperatures.[5][6][7][8] This would result in the formation of a fluorinated nitro-biphenyl derivative.

C-NO2 Bond Cleavage

Cleavage of the carbon-nitro bond is a common decomposition pathway for aromatic nitro compounds, often proceeding through a radical mechanism.[10] This would lead to the formation of a biphenyl radical and nitrogen dioxide (NO2).

Fragmentation of the Biphenyl Core

At higher temperatures, fragmentation of the biphenyl rings can occur, leading to the formation of smaller aromatic and gaseous products. The presence of the fluorine atom is expected to increase the stability of the aromatic ring it is attached to.[14][15]

The predicted major decomposition pathways are illustrated in the diagram below.

Caption: Predicted major thermal decomposition pathways.

Conclusion and Recommendations

While direct experimental data for this compound is not available, a comprehensive understanding of its likely thermal behavior can be inferred from the chemistry of its constituent functional groups. The molecule is predicted to have moderately high thermal stability due to its fluorinated biphenyl core. The primary decomposition pathways are expected to be decarboxylation and C-NO2 bond cleavage.

For any practical application in pharmaceutical development, it is strongly recommended that the thermal stability of this compound be experimentally determined using TGA and DSC as outlined in this guide. Further analysis of the decomposition products using techniques such as TGA-MS (Therogravimetric Analysis-Mass Spectrometry) would provide definitive identification of the degradation products and a more complete understanding of the decomposition mechanism.

References

-

Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. (n.d.). osti.gov. Retrieved January 16, 2026, from [Link]

-

Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (2021, December 7). ACS Omega. Retrieved January 16, 2026, from [Link]

-

Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. (2015, November 12). ACS Publications. Retrieved January 16, 2026, from [Link]

-

Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (2021, December 7). National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

Pyrolysis Mechanisms of Aromatic Carboxylic Acids. (n.d.). osti.gov. Retrieved January 16, 2026, from [Link]

-

Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. (n.d.). dtic.mil. Retrieved January 16, 2026, from [Link]

-

Thermal Stability of Used Eutectic Mixture of Biphenyl and Diphenyl Ether. (n.d.). AIP Publishing. Retrieved January 16, 2026, from [Link]

-

Hydrothermal stability of aromatic carboxylic acids. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. (n.d.). hofstra.edu. Retrieved January 16, 2026, from [Link]

-

Investigation of thermal decomposition of nitrobenzene: An energetic material. (n.d.). ScienceDirect. Retrieved January 16, 2026, from [Link]

-

Experimental research of thermal stability of biphenyl/diphenyl oxide heat transfer fluid for concentrating solar power systems. (2023, September 5). spiedigitallibrary.org. Retrieved January 16, 2026, from [Link]

-

Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

-

A Beginner's Guide to Thermogravimetric Analysis. (n.d.). xrfscientific.com. Retrieved January 16, 2026, from [Link]

-

Thermal decomposition mechanisms of m-nitrotoluene and p-nitrotoluene under low-pressure conditions. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). urs.chem.wisc.edu. Retrieved January 16, 2026, from [Link]

-

Expt. 8: Differential Scanning Calorimetry. (n.d.). williams.edu. Retrieved January 16, 2026, from [Link]

-

Comparing the Thermal Stability and Oxidative State of Mineral and Biphenyl Diphenyl Oxide Based Heat Transfer Fluids. (2015, December 26). walshmedicalmedia.com. Retrieved January 16, 2026, from [Link]

-

Thermogravimetric Analysis. (n.d.). eng.fiu.edu. Retrieved January 16, 2026, from [Link]

-

Thermogravimetric Analysis (TGA) Testing of Materials. (n.d.). datapointlabs.com. Retrieved January 16, 2026, from [Link]

-

Kinetics and mechanism of the decomposition of nitrobenzene in the gas phase. (1975, April 1). semanticscholar.org. Retrieved January 16, 2026, from [Link]

-

Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. (n.d.). ACS Publications. Retrieved January 16, 2026, from [Link]

-

Influence of Hydrogen/Fluorine Substitution on Structure, Thermal Phase Transitions, and Internal Molecular Motion of Aromatic Residues in the Crystal Lattice of Steroidal Rotors. (2020, February 19). ACS Publications. Retrieved January 16, 2026, from [Link]

-

Thermal Decomposition of Aliphatic Nitro-compounds. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Polychlorinated biphenyl. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

Thermal conductivity and viscosity of biphenyl and the terphenyls. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Differential Scanning Calorimetry (DSC). (n.d.). tainstruments.com. Retrieved January 16, 2026, from [Link]

-

Thermogravimetric analysis. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

Thermogravimetric analysis (TGA). (2022, August 21). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

-

The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. spiedigitallibrary.org [spiedigitallibrary.org]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. osti.gov [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. DSpace [repository.kaust.edu.sa]

- 11. researchgate.net [researchgate.net]

- 12. Kinetics and mechanism of the decomposition of nitrobenzene in the gas phase | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 20. etamu.edu [etamu.edu]

- 21. Thermogravimetric Analysis (TGA) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 22. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 25. web.williams.edu [web.williams.edu]

- 26. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. tainstruments.com [tainstruments.com]

Solubility Profile of 3-(3-Carboxy-5-fluorophenyl)-5-nitrobenzoic acid in Organic Solvents: A Methodological Whitepaper

An In-depth Technical Guide for Drug Development Professionals

Abstract: 3-(3-Carboxy-5-fluorophenyl)-5-nitrobenzoic acid is a complex bi-aryl dicarboxylic acid with significant potential as a building block in pharmaceutical and materials science. Its utility, however, is fundamentally governed by its physicochemical properties, chief among them being its solubility in organic solvents. A comprehensive understanding of its solubility profile is a critical prerequisite for rational process development, formulation design, and purification strategies. This technical guide provides a robust theoretical framework and a detailed experimental protocol for systematically determining the solubility of this target compound. We delve into the molecular characteristics influencing solubility, guide the selection of an appropriate solvent panel, and present a validated, step-by-step methodology for generating reliable quantitative data. This document is intended to equip researchers, chemists, and drug development professionals with the necessary tools to thoroughly characterize the solubility of this and structurally related compounds.

Introduction: The Compound and The Challenge

This compound is a substituted biphenyl molecule featuring a unique constellation of functional groups: two carboxylic acid moieties, a nitro group, and a fluorine atom. This intricate structure presents a distinct solubility challenge. The two aromatic rings form a large, relatively nonpolar core, while the four polar functional groups impart significant polarity and hydrogen-bonding capacity.

-

Two Carboxylic Acid (-COOH) Groups: These groups are strong hydrogen bond donors and acceptors and can deprotonate to form carboxylate salts, making solubility highly dependent on the pH of aqueous solutions and the protic nature of organic solvents.[1][2] Carboxylic acids are known to form strong intermolecular hydrogen bonds with themselves, leading to stable dimeric structures that can increase the energy required for dissolution.[2]

-

Nitro (-NO₂) Group: This is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid groups.[3] It is also a polar group that can act as a hydrogen bond acceptor.

-

Fluorine (-F) Atom: As a highly electronegative atom, it contributes to the molecule's overall polarity and can participate in weaker intermolecular interactions.

-

Biphenyl Core: The dual-ring system is hydrophobic and contributes to a larger molecular size, which can hinder solubility as it is more difficult for solvent molecules to surround the solute.[4][5]

The interplay of these features dictates that the compound's solubility will be a complex function of solvent properties. For drug development, this profile is paramount; it influences everything from reaction kinetics during synthesis to the choice of vehicles for preclinical toxicology studies and the ultimate bioavailability of a potential active pharmaceutical ingredient (API).[6][7]

Theoretical Framework: Principles of Solubility

The dissolution of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[8][9] For a complex molecule like this compound, solubility is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Key factors influencing this process are visualized below.

Strategic Selection of Organic Solvents

A well-chosen panel of solvents is essential for building a comprehensive solubility profile. The selection should span a range of polarities and hydrogen bonding capabilities to probe the different potential solute-solvent interactions. The following table provides a recommended starting panel.

| Solvent Class | Example Solvent | Dielectric Constant (ε at 20°C) | Boiling Point (°C) | Rationale for Inclusion |

| Polar Protic | Methanol (MeOH) | 33.0 | 64.7 | Excellent H-bond donor and acceptor; expected to interact strongly with the carboxylic acid groups. |

| Ethanol (EtOH) | 24.5 | 78.4 | Similar to methanol but less polar; provides a point of comparison within the protic class.[10] | |

| Polar Aprotic | Acetone | 20.7 | 56.0 | H-bond acceptor; interacts with -COOH protons but lacks donor capability. |

| Acetonitrile (MeCN) | 37.5 | 81.6 | High polarity but a weak H-bond acceptor.[10] | |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 189.0 | Highly polar H-bond acceptor; often a powerful solvent for complex organic molecules. | |

| Ethyl Acetate (EtOAc) | 6.0 | 77.1 | Moderately polar; represents common ester solvents used in synthesis and chromatography.[10] | |

| Nonpolar Aprotic | Dichloromethane (DCM) | 9.1 | 39.6 | A chlorinated solvent capable of dissolving a range of organic compounds.[10] |

| Toluene | 2.4 | 110.6 | Aromatic solvent; may have favorable π-π stacking interactions with the biphenyl core.[10] | |

| Hexane | 1.9 | 69.0 | A nonpolar aliphatic solvent; expected to have very low solubility, establishing a baseline. |

Experimental Protocol: Equilibrium Shake-Flask Method

The isothermal shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.[5] It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Step-by-Step Methodology:

-

Preparation: To a series of 4 mL glass vials, add approximately 50-100 mg of this compound. Record the exact mass if using a gravimetric finish.

-

Solvent Addition: Add 2 mL of the selected organic solvent to each vial. This ensures an excess of solid solute, a critical requirement for achieving a saturated solution.

-

Equilibration: Securely cap the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Allow the mixtures to agitate for at least 24 hours to ensure equilibrium is reached. A longer duration (48-72 hours) is recommended to be certain.[5]

-

Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for 1-2 hours to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a 1 mL aliquot from the clear supernatant using a plastic syringe. Immediately attach a 0.22 µm PTFE syringe filter and dispense the filtrate into a pre-weighed (tared) vial. This step is crucial to remove any undissolved micro-particulates.

-

Quantification (Gravimetric Method):

-

Accurately weigh the vial containing the filtered solution to determine the total mass of the aliquot.

-

Remove the solvent by placing the vial in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

-

Weigh the vial again to determine the mass of the dried solute.

-

-

Calculation:

-

Mass of Solvent = (Mass of vial + solution) - (Mass of vial + dried solute)

-

Solubility (mg/g) = (Mass of dried solute / Mass of solvent) * 1000

-

To convert to mg/mL, multiply by the solvent's density at the experimental temperature.

-

Self-Validation Check: The persistence of solid material in the vial after the equilibration period provides visual confirmation that a saturated solution was achieved. Running experiments in triplicate for each solvent is essential to ensure the trustworthiness and reproducibility of the results.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, structured table for easy comparison.

Table 1: Template for Solubility Data of this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Standard Deviation | Qualitative Observation |

| Methanol | [Experimental Value] | [Calculated Value] | [Calculated Value] | e.g., High |

| Ethanol | [Experimental Value] | [Calculated Value] | [Calculated Value] | e.g., High |

| Acetone | [Experimental Value] | [Calculated Value] | [Calculated Value] | e.g., Moderate |

| Acetonitrile | [Experimental Value] | [Calculated Value] | [Calculated Value] | e.g., Moderate |

| DMSO | [Experimental Value] | [Calculated Value] | [Calculated Value] | e.g., Very High |

| Ethyl Acetate | [Experimental Value] | [Calculated Value] | [Calculated Value] | e.g., Low |

| Dichloromethane | [Experimental Value] | [Calculated Value] | [Calculated Value] | e.g., Low |

| Toluene | [Experimental Value] | [Calculated Value] | [Calculated Value] | e.g., Very Low |

| Hexane | [Experimental Value] | [Calculated Value] | [Calculated Value] | e.g., Insoluble |

Interpreting the Results:

The expected solubility trend is driven by the ability of the solvent to form strong intermolecular interactions with the solute's functional groups, particularly the two carboxylic acids.

-

High Solubility in polar protic solvents like methanol and ethanol is anticipated due to strong hydrogen bonding between the solvent's hydroxyl group and the solute's carboxylic acid and nitro groups.

-

Moderate to High Solubility in polar aprotic solvents like DMSO and acetone would be driven by strong dipole-dipole interactions and the ability of these solvents to act as hydrogen bond acceptors for the carboxylic acid protons.

-

Low to Insoluble behavior is expected in nonpolar solvents like hexane and toluene. These solvents lack the ability to form strong interactions with the polar functional groups and cannot sufficiently overcome the solute's crystal lattice energy.[11]

Conclusion

Determining the solubility profile of this compound is a foundational step in its development pathway. The molecule's complex structure, with both polar and nonpolar characteristics, necessitates a systematic and rigorous experimental approach. By employing the theoretical principles and the detailed shake-flask protocol outlined in this guide, researchers can generate the high-quality, reliable data needed to make informed decisions in process chemistry, formulation science, and overall drug development. This methodological framework provides a self-validating system for ensuring the scientific integrity of the results.

References

-

How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved from [Link]

-

A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. (2024, September 23). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone - YouTube. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

What Factors Are Taken Into Consideration When Selecting a Solvent? (2026, January 2). ACS Green Chemistry Institute. Retrieved from [Link]

-

Solvent systems and their selection in pharmaceutics and biopharmaceutics. (n.d.). Semantic Scholar. Retrieved from [Link]

-

How Do Functional Groups Affect Chemical Properties? (2025, June 28). Chemistry For Everyone - YouTube. Retrieved from [Link]

-

Functional Groups Names, Properties, and Reactions. (n.d.). Introductory Chemistry. Retrieved from [Link]

-

Explain the relationship between the solubility of a carboxylic acid and the number of carbons in the chain. (n.d.). Homework.Study.com. Retrieved from [Link]

-

Chapter 13 Carboxylic Acids. (n.d.). SDSU Chemistry. Retrieved from [Link]

-

3-Fluoro-5-nitrobenzoic acid. (n.d.). PubChem - NIH. Retrieved from [Link]

-

3-Nitrobenzoic acid. (n.d.). Wikipedia. Retrieved from [Link]

-

Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. (2024, May 6). Retrieved from [Link]

-

3-Nitrobenzoic acid. (n.d.). PubChem - NIH. Retrieved from [Link]

-

3-Amino-5-(3-carboxy-5-fluorophenyl)benzoic acid. (n.d.). PubChem - NIH. Retrieved from [Link]

-

The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (n.d.). Retrieved from [Link]

-

The solubility of 3-nitrobenzoic acid in seven solvents. (n.d.). ResearchGate. Retrieved from [Link]

-

NITROBENZOIC ACID. (n.d.). Ataman Kimya. Retrieved from [Link]

Sources

- 1. Functional Groups Names, Properties, and Reactions – Introductory Chemistry [uen.pressbooks.pub]

- 2. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 3. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 4. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]

- 5. m.youtube.com [m.youtube.com]

- 6. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 7. Solvent systems and their selection in pharmaceutics and biopharmaceutics | Semantic Scholar [semanticscholar.org]

- 8. caymanchem.com [caymanchem.com]

- 9. chem.ws [chem.ws]

- 10. researchgate.net [researchgate.net]

- 11. homework.study.com [homework.study.com]

potential applications of 3-(3-Carboxy-5-fluorophenyl)-5-nitrobenzoic acid in materials science

An In-depth Technical Guide to the Potential Applications of 3-(3-Carboxy-5-fluorophenyl)-5-nitrobenzoic Acid in Materials Science

Introduction: Unveiling a Multifunctional Building Block

In the continuous quest for advanced materials with tailored properties, the design and synthesis of novel organic building blocks are of paramount importance. This compound, also known as 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid[1], is an aromatic dicarboxylic acid that presents a unique combination of functional groups. Its structure, featuring two carboxylic acid moieties, a fluorine atom, and a nitro group, makes it a highly promising candidate for various applications in materials science. The carboxylic acid groups provide ideal coordination sites for forming extended structures like metal-organic frameworks (MOFs) and enable polymerization into high-performance polymers.[2][3] The electron-withdrawing nature of both the fluorine and nitro groups is expected to significantly influence the electronic properties, acidity, and intermolecular interactions of the resulting materials.[4] This guide will provide an in-depth exploration of the potential applications of this versatile molecule, grounded in established principles of materials chemistry and supported by analogous studies on related compounds.

Caption: Molecular structure of this compound.

Potential Application I: Advanced Linker for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic ligands.[2] The choice of the organic linker is critical in defining the topology, porosity, and functionality of the resulting MOF.[4] this compound is an exceptional candidate as a linker for creating novel MOFs with potentially enhanced properties.

Scientific Rationale:

-

Structural Versatility: The two carboxylic acid groups can coordinate with metal centers to form a stable, porous framework. The non-linear geometry of the biphenyl backbone can lead to complex and potentially novel network topologies.

-

Fluorine Functionalization: The introduction of fluorine atoms into MOF linkers is a well-established strategy to tune material properties.[5] Fluorination can enhance the hydrophobicity of the framework, improving its stability in the presence of water.[4] Furthermore, the polarity of the C-F bond can increase the affinity of the MOF for certain gas molecules, such as CO2, through dipole-quadrupole interactions, making it a promising candidate for gas separation and storage applications.[6][7]

-

Nitro Group Incorporation: The strongly electron-withdrawing nitro group further modulates the electronic environment of the linker. This can influence the catalytic activity of the MOF if the metal nodes are used as active sites.[7] Additionally, the nitro group can serve as a handle for post-synthetic modification. For instance, it can be reduced to an amine group, which can then be functionalized to introduce new chemical properties or binding sites within the MOF pores.

Table 1: Predicted Property Enhancements of a Hypothetical MOF (M-CFN-BDP) using the title linker compared to non-functionalized analogues.

| Property | Non-Functionalized Linker (Biphenyl-3,3'-dicarboxylic acid) | Fluorinated & Nitrated Linker (this compound) | Rationale & References |

| Thermal Stability | Moderate | Potentially altered; may decrease due to C-NO2 bond lability. | Fluorination can sometimes decrease thermal stability by weakening C-COO bonds.[8] |

| Chemical Stability | Moderate | Enhanced water stability due to increased hydrophobicity. | Fluorination imparts hydrophobicity.[2][4] |

| Gas Adsorption (CO2) | Good | Potentially enhanced | The polar C-F and N-O bonds can increase affinity for CO2.[6][7] |

| Catalytic Activity | Dependent on metal center | Potentially enhanced | Electron-withdrawing groups can modulate the Lewis acidity of metal centers.[7] |

| Porosity | High | Potentially reduced surface area but with functionalized pores. | Functional groups may slightly reduce the overall accessible surface area.[5] |

Hypothetical Experimental Protocol: Synthesis of a Zinc-based MOF (Zn-CFN-BDP)

This protocol describes a general solvothermal method for the synthesis of a hypothetical MOF using this compound as the organic linker and zinc nitrate as the metal source.

Materials:

-

This compound (Linker)

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

20 mL Scintillation Vials

-

Programmable Oven

Procedure:

-

Reactant Preparation: In a 20 mL glass scintillation vial, dissolve 30.5 mg (0.1 mmol) of this compound in 10 mL of DMF.

-

Metal Salt Addition: To this solution, add 44.6 mg (0.15 mmol) of zinc nitrate hexahydrate.

-

Solubilization: Sonicate the mixture for 10 minutes to ensure complete dissolution of all components.

-

Sealing and Heating: Tightly cap the vial and place it in a programmable oven.

-

Thermal Program: Heat the oven to 100 °C at a rate of 5 °C/min. Hold at 100 °C for 24 hours.

-

Cooling: Allow the oven to cool down to room temperature naturally.

-

Product Isolation: Collect the crystalline product by decanting the mother liquor.

-

Washing: Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials.

-

Drying: Dry the product under vacuum at 60 °C for 12 hours.

Characterization:

-

Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the framework.[2]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups to the zinc centers.[2]

-

Gas Adsorption Analysis (N₂ at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area and pore volume.

Caption: Workflow for the solvothermal synthesis and characterization of a hypothetical MOF.

Potential Application II: Monomer for High-Performance Polymers